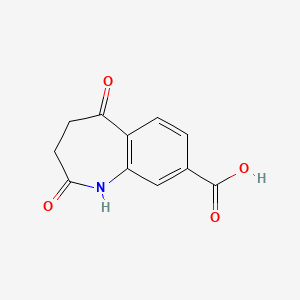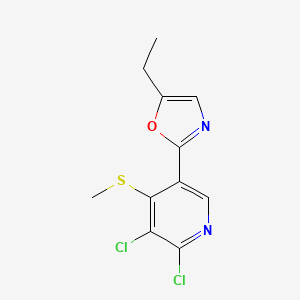
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of the oxazole and methylthio groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.
化学反应分析
Types of Reactions
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the oxazole ring.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its use in drug development for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
相似化合物的比较
Similar Compounds
- 2,3-Dichloro-5-(5-methyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine
- 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(ethylthio)pyridine
- 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)quinoline
Uniqueness
Compared to similar compounds, 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine may exhibit unique chemical reactivity and biological activity due to the specific arrangement of its functional groups
属性
CAS 编号 |
898228-71-2 |
|---|---|
分子式 |
C11H10Cl2N2OS |
分子量 |
289.2 g/mol |
IUPAC 名称 |
2-(5,6-dichloro-4-methylsulfanylpyridin-3-yl)-5-ethyl-1,3-oxazole |
InChI |
InChI=1S/C11H10Cl2N2OS/c1-3-6-4-15-11(16-6)7-5-14-10(13)8(12)9(7)17-2/h4-5H,3H2,1-2H3 |
InChI 键 |
MXVNHKAAAFWOGS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN=C(O1)C2=CN=C(C(=C2SC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)
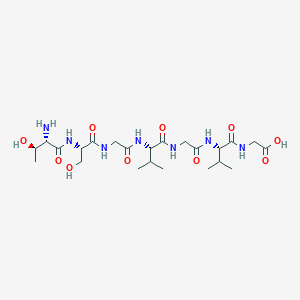

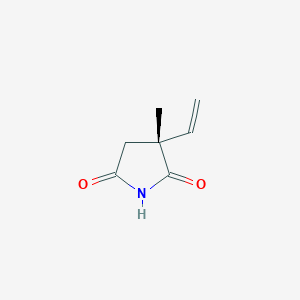
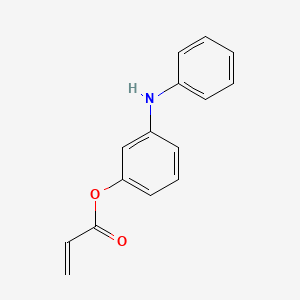
![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)

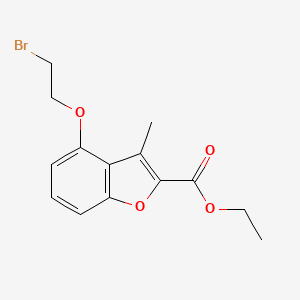
![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)

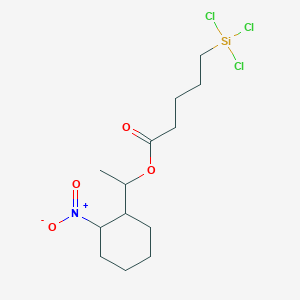
![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)
